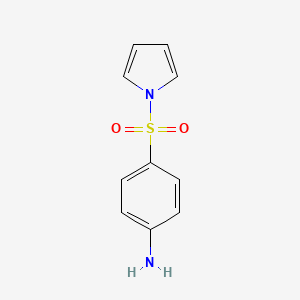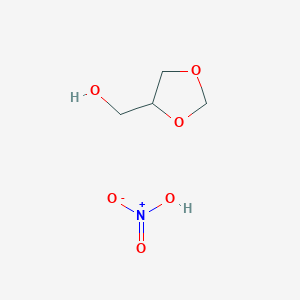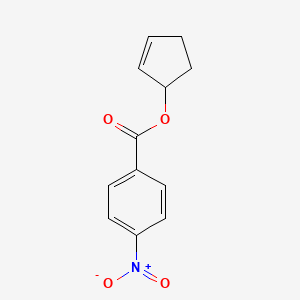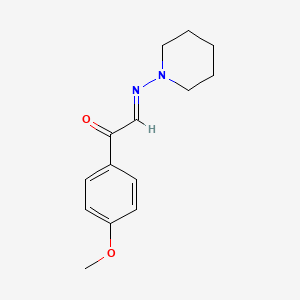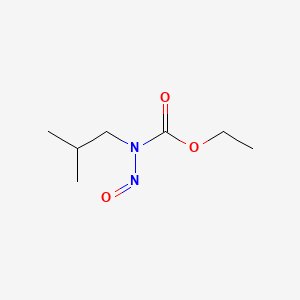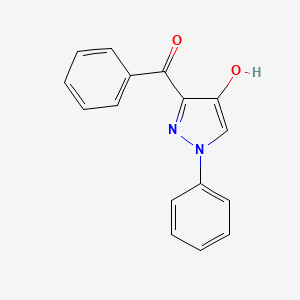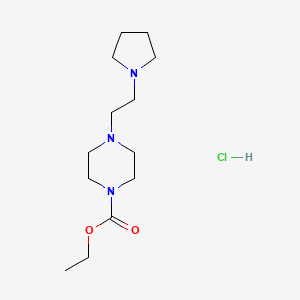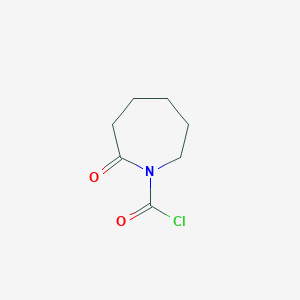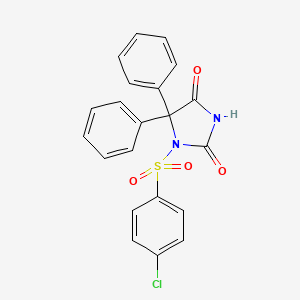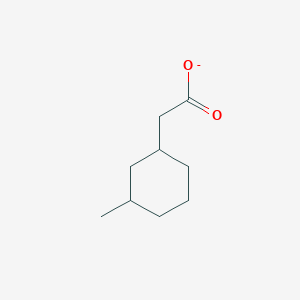
(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound that belongs to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications. This compound, in particular, has a unique structure that includes a long hydrocarbon chain, making it suitable for applications requiring hydrophobic interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves the reaction of 8-heptadecenylamine with ethylenediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve several purification steps, including distillation and recrystallization, to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and automated control systems ensures consistent product quality. The final product is usually subjected to rigorous quality control tests to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The imidazoline ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted imidazolines, amines, and oxides. These products have diverse applications in different industries, including pharmaceuticals, agriculture, and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Biology
In biological research, this compound is used as a model molecule to study the interactions between hydrophobic and hydrophilic regions in biomolecules. It is also used in the formulation of various biocompatible materials .
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems .
Industry
In the industrial sector, this compound is used as a corrosion inhibitor, lubricant, and antistatic agent. Its surfactant properties make it suitable for use in detergents, fabric softeners, and other cleaning products .
Mecanismo De Acción
The mechanism of action of (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with various molecular targets. The imidazoline ring can interact with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Oleyl Hydroxyethyl Imidazoline: Similar in structure but with a hydroxyethyl group instead of ethylenediamine.
Quaternium-72: Another imidazoline derivative with quaternary ammonium functionality.
(Z,Z)-8,11-Heptadecadienyl Formate: A related compound with a different functional group.
Uniqueness
(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its specific combination of the imidazoline ring and the long hydrocarbon chain. This combination imparts distinct surfactant properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Número CAS |
20565-76-8 |
|---|---|
Fórmula molecular |
C24H48N4 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
N'-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H48N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h9-10,26H,2-8,11-23,25H2,1H3/b10-9- |
Clave InChI |
SYNVBUPZJKYKQJ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCNCCN |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


